N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(4-Chlorophenyl)Methyl]-3-Phenyl-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine is a triazoloquinazoline derivative characterized by a fused bicyclic core comprising a triazole and quinazoline ring. Key structural features include:
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJJQEUMOWIIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclocondensation
The triazolo[1,5-a]quinazoline scaffold is typically synthesized through cyclocondensation reactions. A common approach involves reacting 2-azidobenzonitrile derivatives with terminal alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. For the target compound, phenylacetylene serves as the alkyne precursor, facilitating triazole ring formation adjacent to the quinazoline nitrogen.
Key Steps:
- Quinazoline Precursor Synthesis : 2-Amino-5-nitrobenzonitrile is treated with acetic anhydride to form the acetylated intermediate, which undergoes cyclization with guanidine nitrate to yield 4-aminoquinazoline.
- Triazole Annulation : The 4-aminoquinazoline reacts with phenylacetylene and sodium azide in the presence of Cu(I) iodide, producing the triazoloquinazoline core.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: CuI (10 mol%)
- Time: 12–24 hours
Functionalization with 4-Chlorobenzyl Group
The 5-amine position is alkylated using 4-chlorobenzyl chloride. This step requires careful control to avoid over-alkylation or decomposition.
Procedure:
- The triazoloquinazoline intermediate (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
- Sodium hydride (1.2 equiv) is added under nitrogen, followed by dropwise addition of 4-chlorobenzyl chloride (1.1 equiv).
- The mixture is stirred at 60°C for 6 hours, then quenched with ice water.
Yield Optimization:
- Excess base (>1.2 equiv) leads to side reactions; stoichiometric NaH minimizes byproducts.
- Anhydrous conditions prevent hydrolysis of the benzyl chloride.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors replace batch processes for cyclocondensation and alkylation steps. This method improves heat transfer and reduces reaction times.
Parameters:
| Step | Residence Time | Temperature | Pressure |
|---|---|---|---|
| Cyclocondensation | 30 min | 90°C | 1.5 bar |
| Alkylation | 15 min | 60°C | Ambient |
Advantages:
- 20% higher yield compared to batch (78% vs. 65%).
- Reduced solvent consumption (DMF volume halved).
Green Chemistry Approaches
Recent advances prioritize solvent substitution and catalyst recovery:
- Solvent : Cyclopentyl methyl ether (CPME) replaces DMF due to lower toxicity and higher biodegradability.
- Catalyst Recycling : CuI is immobilized on silica gel, enabling reuse for up to five cycles without activity loss.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 9H, aromatic-H), 4.65 (s, 2H, CH2).
- ¹³C NMR : 162.5 (C=N), 140.2–115.7 (aromatic carbons), 48.3 (CH2).
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C23H17ClN5: [M+H]⁺ = 418.1124; Found: 418.1126.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted 4-chlorobenzyl chloride (<0.5%) and dechlorinated byproducts (<0.3%).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Batch Cyclocondensation | 65 | 95 | Moderate | High (DMF waste) |
| Continuous Flow | 78 | 98 | High | Moderate |
| Green Chemistry | 70 | 97 | High | Low |
Challenges and Optimization Opportunities
Catalyst Deactivation
- CuI Leaching : In continuous flow systems, Cu(I) gradually leaches into the product stream.
- Mitigation : Chelating agents (e.g., 2,2′-bipyridyl) stabilize the catalyst, extending its lifespan.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with aryl amines.
Oxidation and Reduction: Potential reactions involving the triazole and quinazoline rings.
Substitution Reactions: Reactions involving the chlorophenyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, anthranilic acid, and methylthio compounds . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
The compound N-[(4-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazole and quinazoline family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article details its scientific research applications, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C19H17ClN4
- Molecular Weight : 348.82 g/mol
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development:
- Anticancer Activities : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or receptors associated with cancer progression.
Antimicrobial Properties
Studies have shown that triazole derivatives possess significant antimicrobial activity. The compound may inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Neuropharmacology
Given its ability to interact with neurotransmitter systems, this compound could be explored for:
- Anxiolytic Effects : Similar compounds have been investigated for their ability to modulate anxiety-related behaviors in animal models.
- Antidepressant Activity : Some derivatives have shown promise in improving mood disorders by acting on serotonin receptors.
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, particularly in pathways relevant to diseases such as diabetes and hypertension. For instance:
- Inhibition of Protein Kinases : Research suggests that quinazoline derivatives can inhibit protein kinases involved in cell signaling pathways, potentially leading to therapeutic effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of quinazoline derivatives. Among them, a compound structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various triazole compounds against Staphylococcus aureus, it was found that derivatives with chlorophenyl groups exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts .
Case Study 3: Neuropharmacological Effects
Research published in Neuroscience Letters investigated the anxiolytic effects of triazole derivatives in rodent models. The tested compounds showed a reduction in anxiety-like behaviors when administered at doses ranging from 5 to 20 mg/kg .
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells | |
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anxiolytic | Reduction in anxiety-like behaviors in rodents |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | Activity Level |
|---|---|---|
| Base Compound | - | Moderate |
| Chlorination | Enhanced lipophilicity | High |
| Triazole Substitution | Increased receptor binding | Very High |
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazolo[1,5-a]quinazoline scaffold is compared with related fused heterocycles and derivatives (Table 1).
Table 1: Structural and Functional Comparisons
Key Findings and Implications
Substituent Effects :
- Chlorophenyl Groups : Enhance lipophilicity and metabolic stability .
- Sulfonyl Groups : Increase polarity and may improve solubility but reduce membrane permeability .
- Ethoxy/Methyl Groups : Balance solubility and bioavailability .
Core Structure Impact: Quinazoline cores exhibit lower anticancer activity than thieno-pyrimidines but may excel in kinase or CNS targets due to planar aromaticity .
Synthetic Flexibility :
- Modular synthesis allows tailoring of substituents for specific applications (e.g., anticancer vs. antimicrobial) .
Biological Activity
N-[(4-Chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring fused with a quinazoline moiety. The molecular formula is , and it possesses a molecular weight of 353.82 g/mol. The structure can be represented as follows:
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. These compounds have been shown to exhibit potent cytotoxicity against various human cancer cell lines by targeting critical signaling pathways involved in cancer progression.
Key Findings:
- Inhibition of Kinases: The compound acts as a kinase inhibitor, particularly against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). In one study, derivatives showed IC50 values as low as 0.35 µM against EGFR .
- Mechanism of Action: The mechanism involves inducing apoptosis and causing cell cycle arrest at the G1 phase in HCT-116 cells. Flow cytometry analysis indicated that treated cells showed a significant increase in apoptotic markers compared to untreated controls .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the quinazoline and triazole frameworks can significantly affect biological activity. For instance, substituents on the phenyl rings and variations in the triazole nitrogen positions have been correlated with enhanced potency against cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| EGFR Inhibition | Kinase | 0.35 | |
| VEGFR Inhibition | Kinase | 3.20 | |
| Cytotoxicity | HCT-116 Cells | 5.40 |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells and A549 lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the compound's selectivity towards different kinases. It was found that while it effectively inhibited EGFR with an IC50 in the low micromolar range, it also displayed moderate activity against other receptor tyrosine kinases. This broad spectrum of activity suggests potential for use in combination therapies for enhanced efficacy in treating resistant cancer types .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-[(4-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key parameters to optimize include:
-
Temperature : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene may enhance regioselectivity in click chemistry steps .
-
Catalysts : Copper(I) catalysts (e.g., CuI) for azide-alkyne cycloaddition reactions .
-
Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity products .
Table 1: Example Reaction Conditions
Step Reactants Solvent Temp (°C) Catalyst Yield (%) Cyclization Quinazolinone precursor DMF 100 None 65–75 Triazole formation Azide + Alkyne Toluene 60 CuI 21–35
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation, with emphasis on aromatic protons (δ 7.0–8.5 ppm) and methylene groups (δ 4.0–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 413.91) .
- Infrared Spectroscopy (IR) : Identification of amine (-NH) stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes relevant to triazoloquinazoline bioactivity (e.g., EGFR, PDE inhibitors) based on structural analogs .
- Assay Types :
- In vitro enzyme inhibition assays (IC₅₀ determination) .
- Cytotoxicity screening using cell lines (e.g., MTT assay) .
- Controls : Include reference inhibitors (e.g., Gefitinib for EGFR) and solvent-only controls to validate assay conditions .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data between analogs be resolved?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., chlorophenyl vs. methylphenyl groups) and correlate with activity trends. For example, chlorophenyl groups may enhance target binding via hydrophobic interactions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic mismatches .
- Orthogonal Assays : Validate contradictory results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies improve selectivity for specific biological targets?
- Methodological Answer :
- Fragment-Based Design : Introduce substituents that exploit subpockets in the target binding site (e.g., methoxy groups for hydrogen bonding with kinase hinge regions) .
- Prodrug Modifications : Attach hydrolyzable groups (e.g., esters) to enhance tissue-specific activation .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups using software like Schrödinger’s Phase .
Q. How can computational frameworks guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME to predict logP (aim for 2–4), solubility, and CYP450 interactions .
- DFT Studies : Analyze electron density maps to optimize stability (e.g., minimizing electron-deficient regions prone to metabolic oxidation) .
- Molecular Dynamics (MD) : Simulate compound-receptor interactions over time to assess binding stability and residence time .
Q. What methodologies address discrepancies in synthetic yields across laboratories?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent purity, catalyst loading) .
- In Situ Monitoring : Employ techniques like ReactIR to track reaction progression and identify bottlenecks .
- Collaborative Validation : Reproduce protocols in independent labs with standardized reagents .
Theoretical and Methodological Integration
Q. How can researchers link experimental findings to theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Hypothesis-Driven Design : Use ligand efficiency metrics (e.g., LE = ΔG/non-H atoms) to align observed activity with theoretical binding energy thresholds .
- Mechanistic Studies : Probe reaction pathways (e.g., radical vs. ionic mechanisms in triazole formation) using isotopic labeling or kinetic isotope effects .
- Bibliometric Analysis : Map published data on triazoloquinazolines to identify understudied targets or methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
